![molecular formula C24H24ClN3O2S B2860793 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxybenzamide hydrochloride CAS No. 1217026-15-7](/img/structure/B2860793.png)
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxybenzamide hydrochloride
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Overview
Description
Compounds with a benzo[d]thiazol-2-yl group are often used in the synthesis of various pharmaceuticals . They can have various biological activities, which depend on the specific structure of the compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a bidentate directing group, which is a functional group that coordinates to a metal and directs the metal to certain positions on the molecule . In the case of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, two nitrogen atoms separated by two carbons serve as the bidentate directing group .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzo[d]thiazol-2-yl group and various other functional groups . The exact structure depends on the specific compound and can be determined using various analytical techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions . Some compounds can serve as substrates for metal-catalyzed C-H bond functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties can include things like melting point, boiling point, solubility, and stability .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors. For example, benzothiazole compounds have demonstrated significant corrosion inhibiting effects against steel in acidic solutions, indicating their potential for protecting metal surfaces in industrial applications (Hu et al., 2016).
Pharmacological Evaluation
Derivatives of benzothiazole have been synthesized and evaluated for their anticonvulsant activities, showcasing the potential of these compounds in developing new therapeutic agents for treating convulsions (Faizi et al., 2017).
Advanced Material Synthesis
Benzothiazole compounds have been involved in the synthesis of advanced materials, such as the formation of N-heterocyclic carbenes and their complexes with metals, which are of interest in catalysis and material science (Liu et al., 2016).
Environmental Science
Research on benzothiazole derivatives also extends to environmental science, where they have been investigated for their occurrence, fate, and behavior in aquatic environments. This research is crucial for understanding the environmental impact of these compounds and their derivatives (Haman et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S.ClH/c1-26(2)16-17-27(24-25-20-13-7-9-15-22(20)30-24)23(28)19-12-6-8-14-21(19)29-18-10-4-3-5-11-18;/h3-15H,16-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBMFXWGPYFNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxybenzamide hydrochloride |
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